2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
Overview
Description
“2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . This compound also features an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The aniline group (-NH2) attached to the molecule suggests that it may have properties similar to those of other aniline derivatives .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the thiophene and oxadiazole rings, as well as the aniline group, suggests that this compound could participate in a variety of chemical reactions .Scientific Research Applications
Fluorescence Studies for Aniline Sensing
Thiophene substituted 1,3,4-oxadiazole derivatives, similar to 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline, have been studied for their potential in fluorescence quenching, particularly for aniline sensing. These studies involve evaluating the quenching of fluorescence by aniline in various solvents, providing insights into their suitability as aniline sensors (Naik, Khazi, & Malimath, 2018).
Synthesis for Polymerization Monomers
Research has developed synthesis methods for derivatives like 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline, which serve as promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).
Antitumor Activity
Studies have been conducted on analogs of natural products containing 1,2,4-oxadiazole rings, starting from compounds like 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline, for potential antitumor activity. These compounds have shown promising results in in vitro tests against a panel of cancer cell lines (Maftei et al., 2013).
Photophysical Properties for Optoelectronics
Research into the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives has shown potential applications in photonic, sensor, and optoelectronic devices. This includes studying their excited state dipole moments and energy levels, which are crucial for understanding their role in optoelectronics (Naik et al., 2019).
Antimicrobial and Antitumor Activities
Some 1,2,4-oxadiazole derivatives, including those related to 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline, have been evaluated for their antimicrobial and antitumor activities. These studies are essential for developing new therapeutic agents (Nassar, Attallah, & Hemdan, 2018).
Synthesis and Characterization in Medicinal Chemistry
Oxadiazole derivatives, like 2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline, are synthesized and characterized for various applications in medicinal chemistry. This includes their potential use in drug discovery and development for various diseases (Qian et al., 2020).
properties
IUPAC Name |
2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-11-4-2-1-3-9(11)7-12-15-13(16-17-12)10-5-6-18-8-10/h1-6,8H,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZDAQWOOUUWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CSC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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